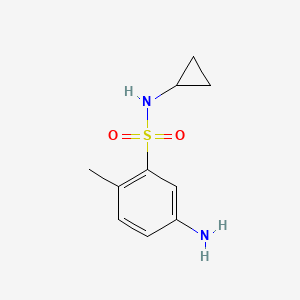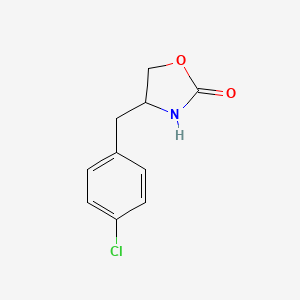
4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
“4-Chlorobenzyl chloride” is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .
Synthesis Analysis
A compound similar to “4-(4-Chlorobenzyl)-1,3-oxazolidin-2-one”, known as “4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA)”, was synthesized using the Williamson method . Another related compound, “4-chlorobenzoic acid”, can be obtained by oxidizing “4-chlorobenzyl alcohol” using hypochlorite as an oxidant .
Molecular Structure Analysis
The molecular structure of “4-Chlorobenzyl bromide” is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“4-chlorobenzyl alcohol” was oxidized to “4-chlorobenzoic acid” under the pseudo-first-order condition .
Physical and Chemical Properties Analysis
“4-Chlorobenzyl alcohol” has a melting point of 68-71 °C and a boiling point of 234 °C . “4-Chlorobenzyl chloride” has a melting point of 11-14 °C and a boiling point of 102-104 °C/11 mmHg .
Mecanismo De Acción
Target of Action
It’s known that oxazolidin-2-one based compounds, like linezolid, have shown potent efficacy against gram-positive bacteria through the inhibition of bacterial protein synthesis .
Mode of Action
Similar oxazolidin-2-one compounds have been found to exhibit antibacterial activities through a unique mechanism of action . For instance, linezolid, an oxazolidin-2-one based compound, inhibits bacterial protein synthesis .
Biochemical Pathways
It’s known that oxazolidin-2-one compounds can affect the protein synthesis pathway in bacteria .
Pharmacokinetics
It’s known that oxazolidin-2-one compounds are currently prepared by chemical synthesis via diverse synthetic routes .
Result of Action
It’s known that oxazolidin-2-one compounds have demonstrated a wide spectrum of pharmacological properties .
Action Environment
It’s known that the unrestricted and often inappropriate use of most antibiotics is the main reason for the rapid loss of antibiotics efficacy .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that oxazolidinone-based compounds can interact with various enzymes and proteins
Cellular Effects
It is known that oxazolidinone-based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxazolidinone-based compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that oxazolidinone-based compounds can exhibit a reversible melting and solidification transformation .
Dosage Effects in Animal Models
It is known that oxazolidinone-based compounds can exhibit potent activity against multidrug-resistant Gram-positive bacteria .
Metabolic Pathways
It is known that oxazolidinone-based compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that oxazolidinone-based compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that oxazolidinone-based compounds can be localized in specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCPTLSRQBDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
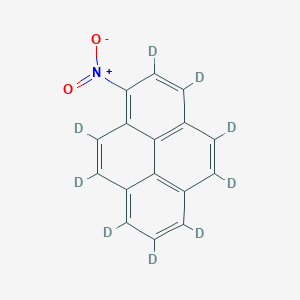

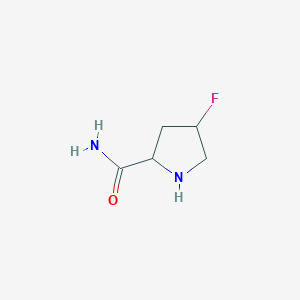

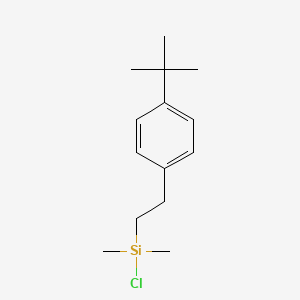


![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)

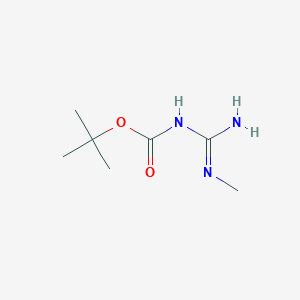
-palladium, 95%](/img/structure/B3169213.png)
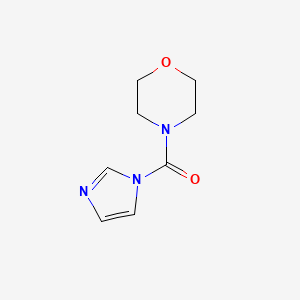
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)
